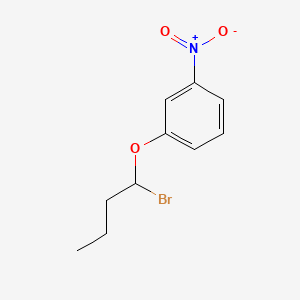
1-(1-Bromobutoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromobutoxy)-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromobutoxy group attached to the benzene ring, along with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Nitrophenol+1-BromobutaneK2CO3,Solventthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromobutoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: 1-(1-Aminobutoxy)-3-nitrobenzene.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Aplicaciones Científicas De Investigación
1-(1-Bromobutoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Chemical Probes: Utilized in the design of chemical probes for studying biological systems.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromobutoxy)-3-nitrobenzene depends on the specific application and the reactions it undergoes. In nucleophilic substitution reactions, the bromobutoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromobutoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(1-Bromobutoxy)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.
1-(1-Bromobutoxy)-3,5-dinitrobenzene: Contains an additional nitro group.
Uniqueness
1-(1-Bromobutoxy)-3-nitrobenzene is unique due to the specific positioning of the bromobutoxy and nitro groups, which can influence its reactivity and the types of reactions it can undergo
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
1-(1-bromobutoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-2-4-10(11)15-9-6-3-5-8(7-9)12(13)14/h3,5-7,10H,2,4H2,1H3 |
Clave InChI |
VVXQCSNCUUYADJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OC1=CC=CC(=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


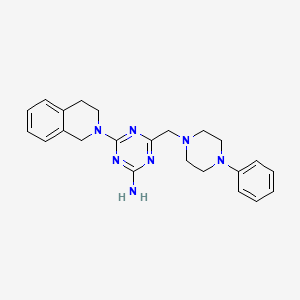
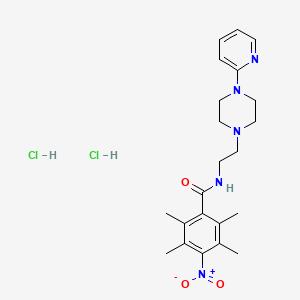
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

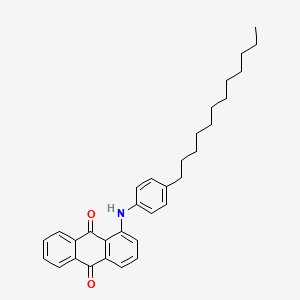
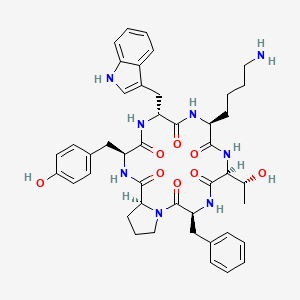
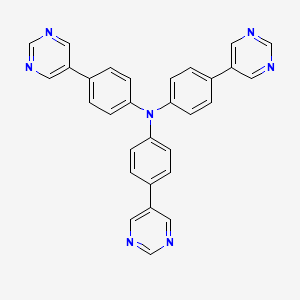
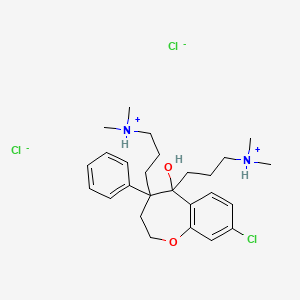
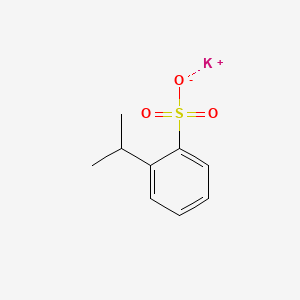
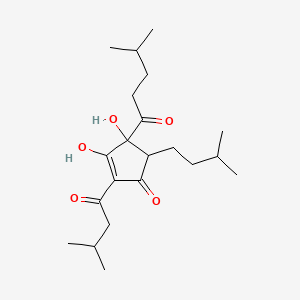
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
